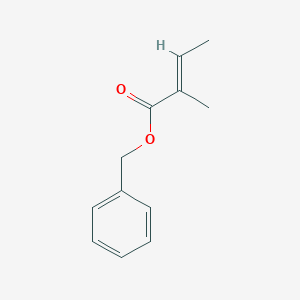

Benzyl tiglate

Description

Properties

IUPAC Name |

benzyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGSTISKDZCDHV-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047130 | |

| Record name | Benzyl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a mushroom odour with rosy undertone | |

| Record name | Benzyl trans-2-methyl-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl trans-2-methyl-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.040 | |

| Record name | Benzyl trans-2-methyl-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

37526-88-8, 67674-41-3 | |

| Record name | Benzyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37526-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl tiglate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, phenylmethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL 2-METHYL-2-BUTENOATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UEP899RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl trans-2-methyl-2-butenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl Tiglate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of compounds like Benzyl (B1604629) tiglate is fundamental. This technical guide provides a comprehensive overview of the key chemical and physical characteristics of Benzyl tiglate, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Chemical and Physical Properties

This compound, a benzyl ester of tiglic acid, is recognized for its characteristic fruity and somewhat floral aroma. It is a colorless to pale yellow liquid under standard conditions.[1] The following tables summarize its key quantitative properties.

Table 1: Identification and Structural Information

| Identifier | Value | Reference |

| CAS Number | 37526-88-8 | [1][2][3][4][5][6] |

| Molecular Formula | C12H14O2 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Weight | 190.24 g/mol | [2][3][4][5][7][8][9][11] |

| IUPAC Name | benzyl (E)-2-methylbut-2-enoate | [4][5][6][10] |

| SMILES | C/C=C(\C)/C(=O)OCC1=CC=CC=C1 | [10] |

| InChI | InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ | [1][4][5][6][10] |

Table 2: Physicochemical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 250 °C | at 760 mmHg | [7][11] |

| 139 °C | at 9 mmHg | [2][7][8] | |

| 267.7 °C | at 760 mmHg | [12] | |

| 269.66 °C | Estimated (Stein & Brown method) | [13] | |

| Melting Point | 22.67 °C | Estimated | [13] |

| Density | 1.029 - 1.034 g/cm³ | at 25.00 °C | [7] |

| 1.0431 g/cm³ | at 12 °C | [2][8] | |

| 1.033 g/cm³ | [12] | ||

| Refractive Index | 1.5150 - 1.5210 | at 20.00 °C | [7] |

| 1.522 | at 20 °C | [8][12] | |

| Vapor Pressure | 0.001 mmHg | at 20.00 °C | [7] |

| 0.008 mmHg | at 25.00 °C (estimated) | [11] | |

| 0.00941 mmHg | at 25 °C (estimated) | [13] | |

| Flash Point | > 110.00 °C | [7] | |

| > 230 °F | [8] | ||

| 135.9 °C | [12] | ||

| 276.00 °F (135.56 °C) | [11] | ||

| Solubility | Insoluble in water | [7][8][9] | |

| 61.75 mg/L | in water at 25 °C (estimated) | [7][11][13] | |

| Soluble in alcohol and organic solvents | [7][8][9][11] | ||

| logP (o/w) | 3.036 | Estimated | [7][11] |

| 3.40 | Estimated | [13] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation method under atmospheric or reduced pressure.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a heating mantle, and a vacuum pump (for reduced pressure distillation).

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled. For vacuum distillation, the system is connected to a vacuum pump and the pressure is stabilized.

-

The sample is heated gently using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The pressure is also recorded.

-

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

-

The pycnometer is dried and then filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath and then weighed.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR)

Spectroscopic methods are crucial for confirming the molecular structure of this compound.

-

Infrared (IR) Spectroscopy:

-

Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the sample holder of an IR spectrometer. The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretch (around 1250-1000 cm⁻¹), as well as absorptions corresponding to the aromatic ring. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[6][14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired.

-

Expected Signals:

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene (B1212753) protons), and the protons of the tiglate moiety (vinyl and methyl protons) would be observed. The chemical shifts, splitting patterns, and integration of these signals provide detailed structural information.

-

¹³C NMR: Signals for each unique carbon atom in the molecule would be present, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tiglate group. ChemicalBook provides access to spectral data for this compound, including ¹H NMR and ¹³C NMR.[15]

-

-

Synthesis Workflow

This compound is synthesized via the esterification of tiglic acid with benzyl alcohol. This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product side.[8][9]

References

- 1. CAS 37526-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 37526-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. (E)-benzyl tiglate, 37526-88-8 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. PubChemLite - this compound (C12H14O2) [pubchemlite.lcsb.uni.lu]

- 11. This compound, 67674-41-3 [thegoodscentscompany.com]

- 12. Page loading... [guidechem.com]

- 13. thegoodscentscompany.com [thegoodscentscompany.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound(37526-88-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Benzyl Tiglate (CAS 37526-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate, with the Chemical Abstracts Service (CAS) number 37526-88-8, is an organic ester formed from benzyl alcohol and tiglic acid.[1] Structurally, it is the (E)-isomer of benzyl 2-methylbut-2-enoate.[2] This compound is recognized for its characteristic vegetable, earthy, and mushroom-like odor with rosy, apple undertones, which has led to its use as a fragrance and flavor agent.[3][4] Beyond its applications in the fragrance industry, Benzyl tiglate is found in various essential oils, including those of geranium and Iris planifolia, and has been associated with potential antimicrobial and anti-inflammatory properties.[4] This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, synthesis, spectral data, biological activities, and relevant experimental protocols.

It is critical to distinguish this compound from "tigilanol tiglate" (EBC-46). While both molecules contain a tiglate moiety, tigilanol tiglate is a complex tetracyclic diterpene with potent protein kinase C (PKC) activating and anti-cancer properties.[5][6] this compound is a much simpler ester and is not a tigliane (B1223011) diterpenoid; its biological activities and mechanisms are distinct and should not be confused with those of tigilanol tiglate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is stable under recommended storage conditions.[3][5] It is characterized by low volatility and moderate solubility in organic solvents, with lower solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 37526-88-8 | [7] |

| Molecular Formula | C₁₂H₁₄O₂ | [7] |

| Molecular Weight | 190.24 g/mol | [7] |

| Appearance | Colorless to pale yellow, clear mobile liquid | [3][4] |

| Odor | Vegetable, earthy, mushroom, rosy, apple, sweet balsamic | [3][4][8] |

| Density | 1.031 - 1.040 g/mL @ 25 °C | [3] |

| Boiling Point | 139 °C @ 9 mmHg | [3] |

| Refractive Index | 1.5150 - 1.5210 @ 20 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [8] |

| Vapor Pressure | 0.001 mmHg @ 20 °C | [8] |

| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |

| XLogP3-AA (Predicted) | 2.8 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

Synthesis and Chemical Reactions

Synthesis

The primary and most common method for synthesizing this compound is through the direct esterification of tiglic acid ((E)-2-methyl-2-butenoic acid) with benzyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux or azeotropic conditions to drive the equilibrium towards the ester product by removing water.[3]

dot

Chemical Reactivity

As an ester, this compound can undergo typical reactions such as hydrolysis under acidic or basic conditions to yield benzyl alcohol and tiglic acid.[9] It can also be reduced by strong reducing agents like lithium aluminum hydride to produce the corresponding alcohols. The unsaturated bond in the tiglate moiety is susceptible to oxidation.[9]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Vinyl proton (-CH=) | ~6.8 - 7.0 | Quartet (q) |

| Benzyl methylene (B1212753) protons (-O-CH₂-Ph) | ~5.1 - 5.2 | Singlet (s) | |

| Aromatic protons (-C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | |

| Vinyl methyl protons (=C-CH₃) | ~1.8 - 1.9 | Singlet (s) | |

| Other methyl protons (-CH=C-CH₃) | ~1.8 - 1.9 | Doublet (d) | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~167 - 168 | - |

| Aromatic carbons (C1, quat.) | ~136 | - | |

| Aromatic carbons (C2-C6, CH) | ~127 - 129 | - | |

| Vinyl carbons (-C=C-) | ~128, ~138 | - | |

| Benzyl methylene carbon (-O-CH₂-) | ~66 | - | |

| Methyl carbons (-CH₃) | ~12, ~14 | - |

Note: Expected shifts are estimated based on standard chemical shift tables and data for structurally similar compounds.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook.[7] The spectrum exhibits characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3030 - 3090 | Aromatic C-H stretch | Medium |

| ~2850 - 3000 | Aliphatic C-H stretch | Medium |

| ~1720 - 1740 | C=O stretch (α,β-unsaturated ester) | Strong |

| ~1650 | C=C stretch (alkene) | Medium-Weak |

| ~1600, ~1450, ~1500 | C=C stretch (aromatic ring) | Medium |

| ~1100 - 1250 | C-O stretch (ester) | Strong |

Note: Wavenumbers are approximate and based on typical ranges for the specified functional groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ester bond and benzyl group. The spectrum is available in the NIST database.[7]

dot

Biological Activity and Mechanism of Action

Biological Activity

The biological profile of this compound is not extensively characterized, but available data suggests potential therapeutic applications.

-

Antimicrobial Activity: Studies have indicated that this compound possesses antimicrobial properties.[4] One report noted significant inhibition of both gram-positive and gram-negative bacteria, suggesting its potential as a preservative or therapeutic agent.[4] As a component of essential oils from plants like Iris planifolia, it contributes to their overall antibacterial effects.[4]

-

Anti-inflammatory Activity: this compound is reported to have potential anti-inflammatory properties, although specific studies detailing this activity are limited.[4] This is an area that warrants further investigation.

-

Cytotoxicity: In a human cell-based BlueScreen assay, this compound demonstrated cytotoxicity when tested without metabolic activation.[4] However, it was found to be negative for genotoxicity when metabolic activation was included.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. For its potential antimicrobial and cytotoxic effects, a non-specific mechanism involving disruption of cell membrane integrity due to its lipophilic ester structure is plausible. One report vaguely suggests a mechanism involving the induction of cell death pathways in cancer cells, but this requires substantial further research for confirmation.[9] It is important to reiterate that this compound does not function as a potent PKC activator in the same manner as tigilanol tiglate.[5][10] Any interaction with protein kinases or other signaling pathways remains speculative and unproven.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from tiglic acid and benzyl alcohol.

Materials:

-

Tiglic acid (1.0 eq)

-

Benzyl alcohol (1.5 eq)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~2-3 drops)

-

Toluene (B28343) (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

-

Combine tiglic acid, benzyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the in vitro cytotoxicity of this compound against a selected cell line (e.g., A549 human lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

-

Human cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be ≤0.5%.

-

Replace the old medium with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

dot

Conclusion

This compound (CAS 37526-88-8) is a well-characterized ester with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical properties are well-documented. While preliminary data suggest potential as an antimicrobial and cytotoxic agent, its biological activities and mechanisms of action are not yet deeply understood and represent a promising area for future research. This guide provides a foundational resource for scientists interested in exploring the chemical and biological facets of this compound, emphasizing the need for further investigation to substantiate its therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzyl 2-methylbut-2-enoate | C12H14O2 | CID 61967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound [webbook.nist.gov]

- 8. PubChemLite - this compound (C12H14O2) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. This compound | High-Purity Reagent for Research [benchchem.com]

The Enigmatic Aroma of Benzyl Tiglate: A Technical Guide to its Natural Sources and Occurrence

For Immediate Release

[City, State] – December 12, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the natural sources, occurrence, and analysis of benzyl (B1604629) tiglate. This comprehensive whitepaper details the known botanical origins of this aromatic compound, provides quantitative data, and outlines detailed experimental protocols for its extraction and identification.

Benzyl tiglate, a significant contributor to the complex fragrance of many essential oils, has been identified in a variety of plant species. This guide consolidates the current scientific knowledge on its natural prevalence, offering a valuable resource for those in the fields of phytochemistry, pharmacology, and fragrance science.

Natural Sources and Occurrence of this compound

This compound is a naturally occurring ester known for its characteristic vegetative, earthy, and mushroom-like aroma with rosy undertones. It has been identified as a volatile component in the essential oils and extracts of several plants. The primary known natural sources include:

-

Roman Chamomile (Chamaemelum nobile) : A well-known herb whose essential oil is used in aromatherapy and traditional medicine.

-

Clove (Syzygium aromaticum) : The aromatic flower buds of the clove tree contain a variety of volatile compounds, including this compound, although it has not been quantified.[1]

-

Cashew Nut (Anacardium occidentale) : This compound has been noted in the profile of cashew nuts.

-

Champaca (Magnolia champaca) : The concrete of this flower, used in perfumery, contains this compound.

-

Clary Sage (Salvia sclarea) : The essential oil of clary sage is another source of this compound.

-

Hyacinth (Hyacinthus orientalis) : The headspace of hyacinth flowers has been found to contain quantifiable amounts of this compound.

-

Narcissus (Narcissus poeticus) : The absolute of narcissus flowers is a known source of this compound.[2][3][4][5][6][7]

-

Rose Geranium (Pelargonium graveolens) : The essential oil of this plant contains a variety of tiglate esters.[8]

While the presence of this compound is documented in these sources, quantitative data remains limited. The concentration can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method employed.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that for many sources, this compound is a minor component, and its concentration has not been explicitly quantified in many studies.

| Natural Source | Plant Part | Extraction/Analysis Method | Concentration of this compound | Reference(s) |

| Hyacinth (Hyacinthus orientalis) | Fresh Flowers | Headspace-Solid Phase Microextraction (HS-SPME) GC/MS | 1.11 ± 0.03 µg/mL | |

| Clove (Syzygium aromaticum) | Flower Buds | Steam Distillation GC-MS | 0.065% (of Benzyl Benzoate, a related compound in Javan Clove Oil) | [1] |

Note: Data for other sources is currently qualitative or not available in the reviewed literature.

Experimental Protocols

Extraction and Analysis of this compound from Floral Headspace using HS-SPME-GC-MS

This protocol is suitable for the analysis of volatile compounds, including this compound, emitted from fresh flowers.

Methodology:

-

Sample Preparation: Place a fresh, intact flower (e.g., Hyacinthus orientalis) in a headspace vial (e.g., 20 mL).

-

Headspace Sampling:

-

Expose a Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) coating) to the headspace of the vial.[9]

-

The extraction time and temperature should be optimized for the specific flower, with typical parameters being 30 minutes at ambient temperature.

-

-

GC-MS Analysis:

-

Thermally desorb the extracted volatiles from the SPME fiber in the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard.

-

Quantify the compound using an internal or external standard calibration curve.

-

Isolation of Tiglate Esters from Essential Oils by Column Chromatography

This protocol describes a general method for the separation of ester compounds, such as this compound, from a complex essential oil matrix.[10][11]

Methodology:

-

Sample Preparation: Dissolve the essential oil (e.g., from Pelargonium graveolens) in a minimal amount of a non-polar solvent like n-hexane.

-

Column Packing:

-

Prepare a slurry of silica (B1680970) gel (e.g., 60-120 mesh) in the initial mobile phase (e.g., n-hexane).

-

Pour the slurry into a glass chromatography column and allow it to settle, ensuring a uniform packing.

-

-

Sample Loading: Carefully load the dissolved essential oil onto the top of the silica gel bed.

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis of Fractions:

-

Analyze each fraction by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the target compound, this compound.

-

Combine the pure fractions containing this compound.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two main stages: the formation of the precursors, tiglic acid and benzyl alcohol, and their subsequent esterification.

-

Biosynthesis of Tiglic Acid: Tiglic acid is derived from the branched-chain amino acid L-isoleucine. The metabolic pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and dehydrogenation.

-

Biosynthesis of Benzyl Alcohol: Benzyl alcohol is synthesized via the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then converted to benzyl alcohol through a series of enzymatic steps.

-

Esterification: The final step in the biosynthesis of this compound is the esterification of tiglic acid and benzyl alcohol. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[12][13][14][15] These enzymes utilize an activated form of tiglic acid, typically tiglyl-CoA, and transfer the tiglyl group to benzyl alcohol.[15] While specific AATs responsible for this compound synthesis have not been definitively characterized in all source plants, the BAHD family of acyltransferases is known to be involved in the formation of a wide variety of plant esters.[13][15][16]

This technical guide serves as a foundational resource for the scientific community, providing a centralized repository of information on this compound. Further research is warranted to expand the quantitative data across a broader range of natural sources and to fully elucidate the specific enzymatic pathways involved in its biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. narcissus flower absolute, 68917-12-4 [thegoodscentscompany.com]

- 3. ScenTree - Narcissus poeticus absolute (CAS N° 68917-12-4) [scentree.co]

- 4. Supercritical CO2 Extraction of Narcissus poeticus L. Flowers for the Isolation of Volatile Fragrance Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragrance University [fragranceu.com]

- 6. vermaessentialoils.com [vermaessentialoils.com]

- 7. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. Acetyl-CoA:benzylalcohol acetyltransferase--an enzyme involved in floral scent production in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Benzyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate is an organic compound that is found in some essential oils and is also synthesized for use in the fragrance and flavor industry. Its molecular structure, particularly its stereochemistry, is of significant interest in the fields of natural product chemistry, organic synthesis, and sensory science. This technical guide provides a comprehensive overview of the molecular structure of benzyl tiglate, its stereoisomers, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure of this compound

This compound is the ester of benzyl alcohol and tiglic acid. Its chemical formula is C₁₂H₁₄O₂ and it has a molecular weight of 190.24 g/mol .[1] The systematic IUPAC name for this compound is benzyl (E)-2-methylbut-2-enoate .

The molecular structure consists of a benzyl group (a phenyl group attached to a methylene (B1212753) group) connected to the carboxyl group of tiglic acid. Tiglic acid is an α,β-unsaturated carboxylic acid, and the geometry of the double bond is a key feature of its structure.

Stereoisomerism of this compound

The presence of a carbon-carbon double bond in the tiglate moiety gives rise to geometric isomerism, specifically E/Z isomerism.

-

This compound ((E)-isomer): In this compound, the higher priority groups on the double-bonded carbons (the carboxyl group and the ethyl group) are on opposite sides of the double bond. This configuration is designated as (E) from the German entgegen, meaning "opposite".

-

Benzyl Angelate ((Z)-isomer): The stereoisomer of this compound is benzyl angelate. In this molecule, the higher priority groups are on the same side of the double bond, leading to the (Z) designation, from the German zusammen, meaning "together".

Physicochemical Properties

The stereochemical difference between this compound and benzyl angelate can lead to variations in their physical and spectroscopic properties.

| Property | This compound ((E)-isomer) | Benzyl Angelate ((Z)-isomer) |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol | 190.24 g/mol |

| IUPAC Name | benzyl (E)-2-methylbut-2-enoate | benzyl (Z)-2-methylbut-2-enoate |

| Boiling Point | 139 °C at 9 mmHg | Data not readily available |

| Density | 1.033 g/cm³ | Data not readily available |

| Refractive Index | 1.522 (at 20 °C) | Data not readily available |

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This compound can be synthesized via the Fischer esterification of tiglic acid with benzyl alcohol, using an acid catalyst and removing the water formed by azeotropic distillation.

Materials:

-

Tiglic acid

-

Benzyl alcohol

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Sulfuric acid (or another strong acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of tiglic acid and benzyl alcohol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting crude this compound can be further purified by vacuum distillation.

References

An In-Depth Technical Guide to the Synthesis of Benzyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for benzyl (B1604629) tiglate, an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. This document details the core methodologies for its synthesis, including Fischer-Speier esterification, Steglich esterification, and transesterification. Each method is presented with detailed experimental protocols, quantitative data, and reaction mechanisms. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, adhering to specified formatting for clarity and technical accuracy. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

Benzyl tiglate, with the chemical formula C₁₂H₁₄O₂, is the ester formed from the reaction of benzyl alcohol and tiglic acid.[1] It is a colorless to pale yellow liquid with a characteristic fruity, slightly spicy aroma. Its molecular structure combines an aromatic benzyl group with an unsaturated tiglate moiety, contributing to its unique properties and applications. This guide explores the most common and effective laboratory-scale synthesis routes for this compound, providing detailed procedural information and comparative data to aid researchers in selecting the optimal method for their specific needs.

Synthesis Pathways

The synthesis of this compound can be achieved through several established esterification methods. The choice of pathway often depends on factors such as desired yield, purity requirements, availability of starting materials, and sensitivity of the reactants to reaction conditions. The three primary methods discussed are:

-

Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

-

Steglich Esterification: A mild esterification method using a coupling agent, suitable for substrates sensitive to strong acids.

-

Transesterification: The conversion of an ester into another by reaction with an alcohol in the presence of a catalyst.

Fischer-Speier Esterification

This method involves the direct reaction of tiglic acid with benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus, or by using an excess of one of the reactants.

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the tiglic acid, increasing its electrophilicity. Benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester and regeneration of the acid catalyst.

A general procedure for the synthesis of this compound via Fischer esterification is as follows:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add tiglic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene (B28343) (2 mL/mmol of tiglic acid).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Reactants | Tiglic Acid, Benzyl Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Solvent | Toluene |

| Reaction Time | 4 - 8 hours |

| Temperature | Reflux (approx. 110 °C) |

| Yield | 75-85% |

| Purity | >95% after purification |

Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[2][3][4][5] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification. The reaction proceeds at room temperature and generally gives high yields.

In the Steglich esterification, DCC activates the carboxylic acid (tiglic acid) to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species. This species is then readily attacked by the alcohol (benzyl alcohol) to form the ester, regenerating DMAP. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[2][3][4][5]

A typical procedure for the Steglich esterification of tiglic acid and benzyl alcohol is as follows:

-

Reactant Charging: In a round-bottom flask, dissolve tiglic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

Purification: The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value |

| Reactants | Tiglic Acid, Benzyl Alcohol |

| Reagents | DCC, DMAP |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 12 - 24 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 80-95% |

| Purity | >98% after purification |

Transesterification

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a simple alkyl tiglate, such as methyl tiglate or ethyl tiglate, can be reacted with benzyl alcohol in the presence of an acid or base catalyst. Sodium methoxide (B1231860) (NaOMe) is a commonly used basic catalyst for this transformation.[6][7][8]

The base-catalyzed transesterification is initiated by the deprotonation of benzyl alcohol by the methoxide catalyst to form a benzyl alkoxide. This potent nucleophile then attacks the carbonyl carbon of the starting ester (e.g., methyl tiglate). The resulting tetrahedral intermediate collapses, eliminating a methoxide ion and forming the desired this compound.

A representative protocol for the synthesis of this compound via transesterification is as follows:

-

Reactant Charging: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl tiglate (1.0 eq) in an excess of benzyl alcohol (acting as both reactant and solvent).

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.

-

Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or GC. The reaction is driven forward by the large excess of benzyl alcohol.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Purification: Remove the excess benzyl alcohol and the methanol byproduct under reduced pressure. The residue can be further purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Reactants | Methyl Tiglate, Benzyl Alcohol |

| Catalyst | Sodium Methoxide (NaOMe) |

| Solvent | Benzyl Alcohol (in excess) |

| Reaction Time | 2 - 6 hours |

| Temperature | 80 - 100 °C |

| Yield | 70-80% |

| Purity | >95% after purification |

Purification and Characterization

Purification of the crude this compound is crucial to obtain a product of high purity, which is essential for its intended applications. The primary methods for purification are:

-

Vacuum Distillation: Effective for separating this compound from less volatile impurities and any unreacted starting materials with significantly different boiling points.

-

Column Chromatography: A versatile technique for separating this compound from byproducts with similar polarities. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is typically employed.

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

-

Infrared (IR) Spectroscopy: Shows the characteristic ester carbonyl stretch.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

This guide has detailed three primary pathways for the synthesis of this compound: Fischer-Speier esterification, Steglich esterification, and transesterification. The Fischer-Speier method is a cost-effective, classical approach, while the Steglich esterification offers a milder alternative for sensitive substrates, often providing higher yields. Transesterification presents another viable route, particularly when a simple tiglate ester is readily available. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. US6489496B2 - Transesterification process - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Physical properties like boiling point and density of Benzyl tiglate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Benzyl tiglate (CAS No: 37526-88-8), a compound of interest in the fragrance, flavor, and potentially pharmaceutical industries.[1] This document summarizes essential quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for physical characterization.

Quantitative Physical Properties

The physical characteristics of this compound are critical for its application in various scientific and industrial contexts. A summary of its key physical properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 139 °C | @ 9.00 mm Hg[2][3][4][5] |

| 250.00 °C | @ 760.00 mm Hg[2] | |

| 267.7 °C | @ 760 mmHg[6] | |

| Density | 1.02900 to 1.03400 g/cm³ | @ 25.00 °C[2] |

| 1.0431 g/cm³ | @ 12 °C[3][4][5] | |

| 1.033 g/cm³ | - | |

| Specific Gravity | 1.02900 to 1.03400 | @ 25.00 °C[2] |

| Refractive Index | 1.51500 to 1.52100 | @ 20.00 °C[2] |

| 1.522 | @ 20.00 °C (lit.)[3][6] | |

| Vapor Pressure | 0.001000 mmHg | @ 20.00 °C[2] |

| Flash Point | > 230.00 °F TCC (> 110.00 °C)[2][3] | - |

| 135.9 °C | -[6] | |

| 127 °C | (closed cup)[7] | |

| Appearance | Colorless clear liquid (est)[2] | - |

| Solubility | Insoluble in water; soluble in organic solvents and oils.[3][5] | - |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

A distillation flask

-

A condenser

-

A receiving flask

-

A thermometer with appropriate temperature range

-

A heating mantle or oil bath

-

A vacuum source and manometer (for reduced pressure measurements)

Procedure:

-

The this compound sample is placed in the distillation flask.

-

The apparatus is assembled for distillation. For measurements at pressures other than atmospheric, a vacuum pump and manometer are connected to the system.

-

The sample is heated gradually.

-

The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

A pycnometer (a flask with a specific volume)

-

An analytical balance

-

A temperature-controlled water bath

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the sample to the desired temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the determination and validation of the physical properties of a chemical compound like this compound.

Caption: A generalized workflow for determining physical properties.

References

Olfactory properties and aroma profile of Benzyl tiglate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of Benzyl (B1604629) tiglate, a significant compound in the fragrance and flavor industries. By delving into its chemical characteristics, sensory evaluations, and analytical methodologies, this document serves as a comprehensive resource for professionals in research and development.

Introduction to Benzyl Tiglate

This compound, an ester of benzyl alcohol and tiglic acid, is a colorless to pale yellow liquid recognized for its complex and pleasant aroma.[1] Its molecular structure, featuring a benzyl group and an unsaturated tiglate moiety, contributes to its characteristic scent profile, making it a valuable ingredient in various applications. This compound is found naturally in some essential oils and plants, including cloves (Syzygium aromaticum).[2]

Olfactory Properties and Aroma Profile

The scent of this compound is multifaceted, often described as having a balsamic foundation with a range of nuanced notes. Its overall odor is of medium strength and demonstrates significant longevity.[3]

Key Aroma Descriptors:

-

Primary Notes: Balsamic, earthy, mushroom, and vegetative.[3]

-

Secondary Notes: Fruity (cherry), nutty (almond), floral (rosy), and spicy.[3]

Sensory evaluations have characterized its aroma as spicy-herbaceous with fruity undertones, reminiscent of narcissus.[4] At a concentration of 100%, it is described as balsamic, earthy, mushroom-like, with vegetable, plastic, and nutty almond notes.[3] When diluted to 10.00 ppm, its taste is perceived as balsamic and spice-like with a nutty almond character.[3]

Quantitative Sensory Profile

While detailed quantitative sensory panel data with intensity ratings for individual aroma attributes of pure this compound is not widely published, the following table summarizes the qualitative descriptors reported by various sources. This provides a foundational understanding of its aroma profile.

| Aroma/Flavor Attribute | Description | Source |

| Odor Type | Balsamic | [3] |

| General Odor | Vegetative, earthy, mushroom | Bedoukian Research[3] |

| Sweet, balsamic with a cherry/almond nuance | Mosciano, G. (P&F 17, No. 3, 57, 1992)[3] | |

| Vegetable, earth, mushroom, rose, apple | Ernesto Ventós[3] | |

| Rose | Indukern F&F[3] | |

| Taste | Musty, mushroom, vegetable notes | Bedoukian Research[3] |

| Balsamic, spicy, nutty almond | Mosciano, G. (P&F 17, No. 3, 57, 1992)[3] |

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its application and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 139 °C @ 9 mmHg |

| Flash Point | > 110 °C |

| Specific Gravity | 1.029 - 1.034 @ 25 °C[3] |

| Refractive Index | 1.515 - 1.521 @ 20 °C[3] |

| Solubility | Soluble in alcohol and ether; insoluble in water[3] |

| CAS Number | 37526-88-8 |

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for characterizing the aroma profile of volatile compounds like this compound. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate and identify the individual odor-active compounds in a sample containing this compound and to characterize their specific aroma contributions.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. For analysis of essential oils containing this compound, headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile and semi-volatile compounds.

-

GC-MS/O System: An Agilent 7890 GC system coupled with a 5975C mass spectrometer and an olfactory detection port (ODP) is commonly used.

-

Chromatographic Conditions:

-

Column: A non-polar column (e.g., DB-5, 60 m × 0.25 mm i.d. × 0.25 μm film thickness) and a polar column (e.g., HP-INNOWax, 60 m × 0.25 mm i.d. × 0.25 μm film thickness) are used for comprehensive separation.

-

Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C held for 6 minutes, then ramped to 150°C at 3°C/min, and finally to 230°C at 6°C/min with a 15-minute hold.

-

Injector Temperature: 250°C.

-

-

Olfactometry: The GC effluent is split (typically 1:1) between the mass spectrometer and the heated transfer line of the ODP. Trained sensory panelists sniff the effluent from the ODP and record the retention time, duration, and description of each perceived odor.

-

Data Analysis: The data from the MS detector (providing compound identification) and the olfactometry panel (providing sensory information) are combined to create an aromagram, which links specific chemical compounds to their perceived aromas.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible data on the olfactory properties of a compound.

Objective: To quantitatively describe the aroma profile of this compound using a trained sensory panel.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to describe odors, and consistency.

-

Train panelists with a wide range of reference odorants, including those representative of the expected aroma notes in this compound (e.g., balsamic, fruity, earthy standards). The training should focus on recognizing, identifying, and scaling the intensity of different aromas.

-

-

Sample Preparation and Presentation:

-

Prepare solutions of this compound at various concentrations in an odorless solvent (e.g., diethyl ether or mineral oil).

-

Present samples on smelling strips or in sniff bottles, randomized and coded to prevent bias.

-

Provide panelists with a neutral olfactive background between samples (e.g., sniffing their own skin).

-

-

Evaluation Procedure:

-

Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).

-

Each panelist rates the intensity of predefined aroma attributes (e.g., balsamic, fruity, earthy, mushroom, rosy, nutty) on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = very strong).

-

-

Data Analysis:

-

Collect and analyze the data from all panelists.

-

Use statistical methods (e.g., ANOVA) to assess panel performance (reproducibility and agreement) and to determine the mean intensity ratings for each attribute.

-

The results can be visualized in a spider web (radar) plot to represent the overall aroma profile.

-

Applications in Industry

This compound's unique aroma profile makes it a versatile ingredient in the fragrance and flavor industries. It is used to impart earthy and vegetative notes to various products.[3] For example, it can lend an earthy character to floral fragrances like gardenia and rose, as well as to fruity compositions such as almond and grape.[3] In the flavor sector, it is utilized in mushroom and root vegetable flavorings.[3]

Conclusion

This compound possesses a complex and appealing aroma profile characterized by balsamic, earthy, fruity, and floral notes. A thorough understanding of its olfactory properties, achieved through rigorous analytical techniques like Gas Chromatography-Olfactometry and standardized sensory panel evaluations, is crucial for its effective utilization in creating sophisticated and nuanced fragrances and flavors. The detailed methodologies presented in this guide provide a framework for researchers and developers to accurately assess and harness the unique sensory characteristics of this valuable aroma compound.

References

Solubility characteristics of Benzyl tiglate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate (C₁₂H₁₄O₂), a benzyl ester of tiglic acid, is an organic compound with applications in the fragrance and flavor industries.[1] A comprehensive understanding of its solubility in various solvents is crucial for its application in formulation development, manufacturing processes, and quality control. This technical guide provides an in-depth overview of the known solubility characteristics of benzyl tiglate, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

This compound is described as a colorless to pale yellow liquid.[1] From a chemical structure standpoint, the presence of the benzyl group and the ester functionality influences its polarity and, consequently, its solubility profile.[1] As a general principle for esters, those with shorter hydrocarbon chains tend to be more soluble in water, while solubility decreases as the carbon chain length increases.[2]

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is limited. The primary data point found is its estimated solubility in water.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 61.75 mg/L (estimated) | [3][4] |

Qualitative Solubility Profile

Qualitative assessments provide a broader understanding of this compound's behavior in different solvent classes. It is generally characterized as being soluble in organic solvents while having very low solubility in water.

| Solvent Class | Solubility Description | Citations |

| Alcohols (e.g., Ethanol) | Soluble, Miscible at room temperature | [3][5][6][7] |

| Ethers | Soluble | [3][6] |

| Organic Solvents (General) | Soluble | [1][5][7] |

| Oils | Soluble | [5][7] |

| Water | Insoluble | [1][3][5][6][7] |

The lipophilic nature of this compound, as indicated by its solubility in oils and organic solvents, is a key consideration for its formulation in non-aqueous systems.[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an ester like this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid/liquid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the container to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.

-

If necessary, centrifuge the sample at the same temperature to facilitate the separation of the excess solute.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. Gas chromatography-mass spectrometry (GC-MS) is a common analytical method for identifying and quantifying this compound.[6]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for Determining this compound Solubility.

References

- 1. CAS 37526-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (E)-benzyl tiglate, 37526-88-8 [thegoodscentscompany.com]

- 4. This compound, 67674-41-3 [thegoodscentscompany.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | High-Purity Reagent for Research [benchchem.com]

- 7. echemi.com [echemi.com]

Review of existing literature on Benzyl tiglate research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate ((2E)-2-methylbut-2-enoate) is an organic compound classified as an ester. It is formed from the esterification of benzyl alcohol and tiglic acid.[1] Characterized by a pleasant, fruity, and somewhat spicy-herbaceous aroma, benzyl tiglate is primarily utilized in the flavor and fragrance industries.[1] It is a colorless to pale yellow liquid with low volatility and is soluble in organic solvents.[1] While its applications in perfumery are well-documented, its broader biological activities and potential for drug development remain largely unexplored. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, synthesis, analytical characterization, and natural occurrence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical identification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| CAS Number | 37526-88-8 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, spicy-herbaceous, reminiscent of narcissus | [2] |

| Density | 1.031 - 1.040 g/cm³ @ 20°C | [3] |

| Refractive Index | 1.5150 - 1.5210 @ 20°C | [3] |

| Boiling Point | 139 °C @ 9 Torr | [4] |

| Flash Point | > 110 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of tiglic acid with benzyl alcohol.[5][2][4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

General Experimental Protocol: Fischer Esterification

-

Reactant Preparation : In a round-bottom flask, dissolve tiglic acid in an excess of benzyl alcohol. The molar ratio of benzyl alcohol to tiglic acid is typically between 3:1 and 5:1 to favor the forward reaction.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Setup : Equip the flask with a Dean-Stark apparatus or a similar setup for azeotropic removal of water. Place the flask in a heating mantle and heat the mixture to reflux.

-

Reaction Monitoring : Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being formed.

-

Work-up : After cooling the reaction mixture to room temperature, neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification : Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the excess benzyl alcohol under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |